![molecular formula C22H28Cl2N2O2 B3010456 N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride CAS No. 101345-75-9](/img/structure/B3010456.png)
N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride
Overview
Description
The compound is a complex organic molecule, likely belonging to the class of compounds known as piperazines . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as N-substituted phenyl-2-chloroacetamides, have been synthesized and characterized . The synthesis of these compounds often involves reactions with aniline derivatives .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various computational and experimental techniques . These may include density functional theory (DFT) calculations, which can provide insights into the most stable conformation, vibrational characteristics, and an examination of the chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental and computational methods . These may include determining the compound’s molecular weight, solubility, and other relevant properties .Scientific Research Applications
- Recent advancements in the synthesis, resolution, and applications of α-PEA have been reviewed. Researchers have improved its synthesis, explored derivatives, and utilized it as a chiral auxiliary in diastereoselective syntheses .
- Enzymatic methods have been developed for the kinetic resolution of racemic α-PEA. Notably, 2-alkoxyacetate esters serve as useful acylating reagents in this process .
- Researchers have synthesized enantiopure aryl-thioureas, including N-(4-X-phenyl)-N-[1-(S)-1-phenylethyl]thiourea (X = Cl, Br, NO2). Large single crystals of these compounds have been grown from methanol/ethanol solutions .
Synthesis and Resolution of Chiral 1-Phenylethylamine (α-PEA)
Enzymatic Methods for Kinetic Resolution
Structure, Morphology, and Optical Properties
Antifungal Activity of N-Aryl-2-(2-hydroxyphenylamino)ethylenediamine Derivatives
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2.ClH/c1-27-17-22(26)25(20-9-7-19(23)8-10-20)21-12-15-24(16-13-21)14-11-18-5-3-2-4-6-18;/h2-10,21H,11-17H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFWXEWNGNJZFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037239 | |
Record name | p-Chloro methoxyacetyl fentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901037239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride | |
CAS RN |
101345-75-9 | |
Record name | p-Chloro methoxyacetyl fentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901037239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.